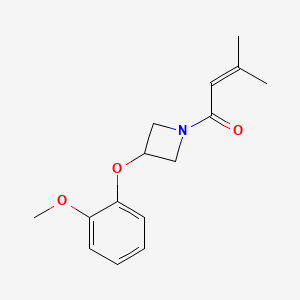![molecular formula C15H19N5O B5426714 N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CP-99994, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds and has been found to exhibit potent analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it is believed to exert its analgesic effects through the modulation of the nociceptive pathway. It has been shown to inhibit the release of substance P, a neuropeptide that plays a key role in pain transmission. This compound also activates the KATP channels, which are involved in the regulation of pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of pain and inflammation. It has also been shown to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has been found to have a low potential for abuse and addiction, making it a promising candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a short half-life, which can make it difficult to maintain consistent levels in the body. It also has poor solubility, which can make it difficult to administer in certain experimental models.
Zukünftige Richtungen
There are a number of future directions for the study of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide. One potential area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other areas, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects and has a low potential for abuse and addiction. While there are some limitations to its use in lab experiments, there are also a number of future directions for research in this area.
Synthesemethoden
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 2-bromoacetyl bromide followed by the reaction with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3-methylphenyl magnesium bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects in both animal and human studies. It has been shown to be effective in various pain models, including inflammatory pain, neuropathic pain, and visceral pain.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[5-(3-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-4-6-12(9-11)15-17-19-20(18-15)10-14(21)16-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAGSHIKSGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5426640.png)

![2-(6-oxa-9-azaspiro[4.5]dec-9-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426667.png)
![2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5426671.png)
![4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426681.png)

![1-[2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5426684.png)

![4-benzyl-5-[1-(2-methoxy-2-methylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5426691.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)

![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)